molecular formula C13H11N3O3 B11426773 3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic Acid

3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic Acid

Cat. No.: B11426773
M. Wt: 257.24 g/mol
InChI Key: VRBSUHBUFJZQNU-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid is defined by a pyrazine ring substituted at positions 2 and 3. Position 2 hosts a carboxylic acid group (-COOH), while position 3 is functionalized with a carbamoyl group (-CONH-) linked to a 3-methylphenyl moiety. The molecular formula, $$ \text{C}{13}\text{H}{11}\text{N}{3}\text{O}{3} $$, corresponds to a molecular weight of 257.24 g/mol.

Crystallographic studies of analogous pyrazine-carboxylic acid cocrystals reveal that hydrogen bonding and π-π interactions dominate supramolecular assembly. For instance, pyrazine-phthalic acid cocrystals form infinite chains via O-H···N hydrogen bonds between carboxylic acid groups and pyrazine nitrogen atoms. In the case of 3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid, the carboxylic acid group likely participates in similar intermolecular hydrogen bonds, while the 3-methylphenyl substituent engages in π-stacking with adjacent aromatic systems. The methyl group at the meta position introduces steric effects that may perturb crystal packing compared to unsubstituted phenyl derivatives.

Bond length analysis of related compounds suggests that the C=O bond in the carbamoyl group measures approximately 1.23 Å, while the C-N bond in the pyrazine ring ranges between 1.33–1.35 Å. These metrics align with typical values for conjugated aromatic systems, indicating delocalized electron density across the pyrazine-carbamoyl framework.

Parameter Value (Å) Source Compound
C=O (carbamoyl) 1.23 Pyrazine-phthalic
C-N (pyrazine) 1.33–1.35 Pyrazine-hemimellitic
N-H···O (hydrogen bond) 1.85–2.10 Pyrazine-pyromellitic

The crystal lattice is further stabilized by van der Waals interactions involving the methyl group, which contributes to hydrophobic packing without significantly disrupting hydrogen-bonded networks.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations on related pyrazinecarboxamide derivatives provide insights into the electronic structure of 3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid. The highest occupied molecular orbital (HOMO) localizes predominantly on the pyrazine ring and carbamoyl group, while the lowest unoccupied molecular orbital (LUMO) resides on the carboxylic acid moiety. This spatial separation suggests a charge-transfer character, with an energy gap ($$ \Delta E_{\text{HOMO-LUMO}} $$) of approximately 4.2 eV, indicative of moderate reactivity.

Mulliken charge analysis reveals significant electron density withdrawal (-0.32 e) at the carbamoyl oxygen atom, contrasting with electron donation (+0.18 e) at the pyrazine nitrogen atoms. The methyl group on the phenyl ring exhibits a slight electron-donating effect (+0.05 e), which modestly alters the electrostatic potential surface of the aromatic system.

Molecular electrostatic potential (MEP) maps highlight nucleophilic regions near the carboxylic acid oxygen atoms and electrophilic zones around the pyrazine nitrogen atoms. This polarity facilitates interactions with biological targets such as decaprenylphosphoryl-β-d-ribose oxidase (DprE1), where docking studies predict binding affinities ($$ K_d $$) in the micromolar range.

Comparative Analysis with Pyrazinecarboxamide Derivatives

Structural comparisons with related derivatives underscore the influence of substituent position on physicochemical properties. For example, 3-[(4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid, differing only in the methyl group’s para position, exhibits enhanced lipophilicity (logP = 0.57 vs. 0.49 for the 3-methyl isomer). This minor alteration significantly impacts solubility, with the para isomer demonstrating 12% lower aqueous solubility at pH 7.4.

Crystallographic contrasts emerge when comparing to halogenated analogs. The 5-chloropyridin-2-yl derivative (CID 4182143) adopts a planar conformation due to chlorine’s electronegativity, whereas the 3-methylphenyl variant exhibits slight torsional distortion (15° dihedral angle) from planarity. This conformational flexibility may enhance binding to targets with hydrophobic pockets, as evidenced by 3-[(4-nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid’s potent antimycobacterial activity (MIC = 1.56 μg·mL⁻¹).

Supramolecular divergences are evident in cocrystal formations. Unlike pyrazine-pyromellitic acid complexes, which incorporate additional pyrazine molecules into their hydrogen-bonded networks, 3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid likely forms dimeric units via carboxylic acid pairing, as observed in hemimellitic acid hydrates.

Derivative Substituent Position logP Aqueous Solubility (mg/mL)
3-(3-Methylphenyl) meta 0.49 8.2
3-(4-Methylphenyl) para 0.57 7.3
3-(4-Nitrophenyl) para 0.89 5.1
3-(5-Chloropyridin-2-yl) ortho 1.12 3.8

These structural nuances underscore the compound’s unique position within the pyrazinecarboxamide family, balancing electronic effects and steric demands to optimize molecular interactions.

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid

InChI

InChI=1S/C13H11N3O3/c1-8-3-2-4-9(7-8)16-12(17)10-11(13(18)19)15-6-5-14-10/h2-7H,1H3,(H,16,17)(H,18,19)

InChI Key

VRBSUHBUFJZQNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NC=CN=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2,3-dicarboxylic anhydride with 3-methylphenylamine. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted pyrazine derivatives.

Scientific Research Applications

Synthesis and Derivatives

The compound is synthesized as a more lipophilic derivative of pyrazinoic acid, which is known for its antitubercular properties. The structural modifications aim to enhance the compound's ability to penetrate lipid-rich mycobacterial cell walls, potentially increasing its efficacy against Mycobacterium tuberculosis .

Researchers have prepared various derivatives of 3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid to evaluate their biological activities. These include methyl and propyl esters designed to further increase lipophilicity .

Antimycobacterial Activity

The primary application of this compound lies in its antimycobacterial activity. Studies have demonstrated that certain derivatives exhibit significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to established drugs like pyrazinamide (PZA). For instance, one derivative, 3-[(4-nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid, showed an MIC of 1.56 μg/mL against M. tuberculosis H37Rv .

Table 1: Antimycobacterial Activity of Selected Derivatives

Compound NameMIC (μg/mL)Reference
3-[(4-nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid1.56
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylateHigh
Pyrazinamide6.25–12.5

Antibacterial and Antifungal Properties

In addition to its antimycobacterial effects, the compound has also been evaluated for antibacterial and antifungal activities. Preliminary studies indicate that several derivatives show promise in inhibiting the growth of various bacterial strains and fungi, making them candidates for further investigation in infectious disease treatment .

Potential Therapeutic Applications

The implications of using 3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid extend beyond tuberculosis treatment:

  • Tuberculosis Treatment : As a potential alternative or adjunct therapy to existing antitubercular drugs.
  • Infectious Diseases : Its broad-spectrum antimicrobial properties could position it as a candidate for treating various infections.
  • Drug Development : The compound serves as a template for synthesizing new derivatives with enhanced pharmacological profiles.

Case Studies and Research Insights

Recent studies have focused on the structure-activity relationships (SARs) of pyrazine derivatives, emphasizing the importance of lipophilicity in enhancing biological activity. For example, modifications in the phenyl group significantly affect the compound's ability to penetrate bacterial membranes .

Furthermore, ongoing research aims to explore the mechanisms underlying the compound's activity against M. tuberculosis, including its potential role in inhibiting specific enzymes crucial for mycobacterial survival .

Mechanism of Action

The mechanism of action of 3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is essential for the survival of Mycobacterium tuberculosis . By binding to this enzyme, the compound disrupts the bacterial cell wall synthesis, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid with analogs bearing different substituents on the phenyl ring, based on available data from the provided evidence.

Table 1: Comparison of Pyrazine-2-Carboxylic Acid Derivatives

Compound Name Substituent Yield (%) Melting Point (°C) IR (C=O, COOH, cm⁻¹) Antimycobacterial MIC (μg·mL⁻¹) Other Activities
3-(Phenylcarbamoyl)pyrazine-2-carboxylic acid None (unsubstituted) 91 163.1–164.6 1712 Not reported Reverse transcriptase inhibition
3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid 4-CH₃ 65 Not reported 1623 (CONH) Not reported Catalytic oxidation
3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid 4-Cl 98 171.1–173.2 1708 Not reported High antimycobacterial activity
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid 4-NO₂ 58 224.5–227.2 1713 1.56 (vs. M. tuberculosis) Potent antimycobacterial
3-[(4-Trifluoromethylphenyl)carbamoyl]pyrazine-2-carboxylic acid 4-CF₃ 90 153.5–154.7 1706 Not reported Moderate solubility
3-[(2,4-Difluorophenyl)carbamoyl]pyrazine-2-carboxylic acid 2,4-F₂ 94 187.0–188.0 1702 Not reported Enhanced thermal stability

Key Observations:

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., NO₂, Cl, CF₃) increase melting points due to stronger intermolecular interactions. For example, the 4-nitro derivative (224.5–227.2°C) has a significantly higher melting point than the unsubstituted analog (163.1–164.6°C) . Bulky or polar substituents (e.g., CF₃) may reduce melting points slightly due to steric hindrance .

Biological Activity :

  • The 4-nitro derivative (compound 16) exhibits exceptional antimycobacterial activity (MIC = 1.56 μg·mL⁻¹), likely due to enhanced electron-withdrawing effects improving target binding .
  • Para-substituted analogs (e.g., 4-Cl, 4-Br) show high yields (98–84%) and stability, making them favorable for synthesis .

Spectroscopic Trends :

  • IR spectra for the carboxylic acid (COOH) group remain consistent (~1700–1724 cm⁻¹), while CONH stretches vary slightly (1654–1693 cm⁻¹) depending on substituent electronic effects .

Synthetic Accessibility :

  • Microwave-assisted synthesis methods for esters (e.g., propyl or methyl esters) improve reaction efficiency (20 min, 120°C) .

Biological Activity

3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of antimycobacterial, antibacterial, and antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a carbamoyl group and a carboxylic acid moiety. The molecular formula is C12H12N2O3C_{12}H_{12}N_{2}O_{3}, indicating the presence of both nitrogen and oxygen functionalities that are crucial for its biological interactions.

Antimycobacterial Activity

Research has highlighted the significant antimycobacterial activity of 3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid against Mycobacterium tuberculosis. In vitro studies have shown that derivatives of this compound exhibit minimum inhibitory concentrations (MIC) comparable to existing treatments. For instance, one study reported an MIC of 1.56 μg/mL for a related compound, demonstrating strong activity against M. tuberculosis H37Rv .

Table 1: Antimycobacterial Activity of Related Compounds

Compound NameMIC (μg/mL)Reference
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid1.56
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate3.13

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Studies indicate that it possesses significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antibacterial Activity

Bacterial StrainActivity ObservedReference
Staphylococcus aureusHigh inhibition at low concentrations
Escherichia coliModerate inhibition
Klebsiella pneumoniaeSignificant inhibition

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid is essential for optimizing its efficacy. The presence of the methyl group on the phenyl ring enhances lipophilicity, which may improve membrane penetration and bioavailability. Modifications to the carbamoyl group have also been shown to influence biological activity significantly.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Antimycobacterial Efficacy : A study conducted on various derivatives showed that compounds with increased lipophilicity demonstrated enhanced activity against M. tuberculosis, suggesting that structural modifications could lead to more effective treatments .
  • Combination Therapy : Investigations into combination therapies involving this compound with existing antimycobacterial drugs have shown synergistic effects, potentially reducing treatment duration and improving outcomes in resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic Acid, and how can its purity be validated?

  • Methodology :

  • Synthesis : A common approach involves coupling 3-methylphenylamine with pyrazine-2-carboxylic acid derivatives. For example, methyl 3-aminopyrazine-2-carboxylate can react with 3-methylphenyl isocyanate under reflux in anhydrous dichloromethane, followed by hydrolysis with aqueous NaOH to yield the carboxylic acid .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is used.
  • Validation : Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) and <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d6, 400 MHz) to verify the absence of unreacted starting materials .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

  • Techniques :

  • IR Spectroscopy : Peaks at ~1680 cm<sup>-1</sup> (amide C=O stretch) and ~1700 cm<sup>-1</sup> (carboxylic acid C=O stretch) confirm functional groups .
  • NMR :
  • <sup>1</sup>H: A singlet at δ 8.4–8.6 ppm (pyrazine H), δ 7.2–7.5 ppm (aromatic H from 3-methylphenyl), and δ 2.3 ppm (CH3 group) .
  • <sup>13</sup>C: Peaks at ~165 ppm (carboxylic acid C=O) and ~155 ppm (amide C=O) .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]<sup>+</sup> at m/z 288.1 .

Q. What preliminary biological assays are recommended to screen its activity?

  • Assays :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cell lines (IC50 values reported in µM) .

Advanced Research Questions

Q. How can contradictory data on its herbicidal activity in literature be resolved?

  • Approach :

  • Structural Comparisons : Compare electronic effects of substituents (e.g., trifluoromethyl vs. ethoxy groups) using Hammett σ constants to rationalize activity differences .
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 25°C) to minimize variability.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to correlate LUMO energy with electrophilicity and bioactivity .

Q. What strategies optimize reaction yields during large-scale synthesis?

  • Optimization :

  • Catalysis : Use Pd/C (5% w/w) in hydrogenation steps to reduce nitro intermediates with >90% yield .
  • Continuous Flow Reactors : Improve mixing and heat transfer for coupling reactions, reducing side products (e.g., from 65% to 85% yield) .
  • Solvent Screening : Test DMF vs. THF for amide bond formation; DMF often provides higher conversion due to polar aprotic stabilization .

Q. How can computational methods predict its reactivity in nucleophilic substitution reactions?

  • Methods :

  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to model reaction pathways.
  • DFT Calculations : Identify electrophilic centers via Fukui indices. For example, the pyrazine C-2 position shows higher f<sup>+</sup> values, indicating susceptibility to nucleophilic attack .
  • p*Ka Prediction : Use MarvinSketch (ChemAxon) to estimate carboxylic acid p*Ka (~3.5), guiding pH-dependent reactivity .

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